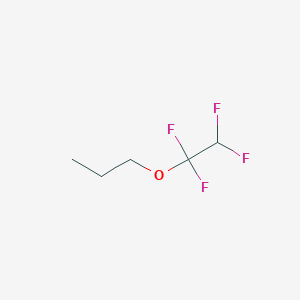

1-(1,1,2,2-Tetrafluoroethoxy)propane

概要

説明

“1-(1,1,2,2-Tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C5H8F4O . It is also known by other names such as “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether” and "1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 . The compound has a molecular weight of 232.07 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar fluorinated ethers are used as co-solvents in lithium-ion batteries .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 160.11000, a density of 1.1278, and a boiling point of 74ºC . Its molecular formula is C5H8F4O .科学的研究の応用

Safe Electrolytes for Lithium-Ion Batteries

A study by Liu et al. (2016) introduced mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries. These electrolytes showed high safety and better wettability to separators and electrodes compared to conventional electrolytes. They also exhibited better rate and cycle performances, indicating potential for practical application in battery technology.

Gas and Vapor Transport Properties

Research by Pinnau and Toy (1996) explored the gas and vapor transport properties of amorphous perfluorinated copolymer membranes based on 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole/tetrafluoroethylene. These membranes showed high permeability for various gases and were easily plasticized, suggesting applications in selective gas separation technologies.

Catalyst for Chemical Reactions

In a study by Takahashi et al. (2008), 1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane was found to be an effective Brønsted acid catalyst for the Mukaiyama-Michael reaction. This catalyst allowed for excellent yield construction of quaternary carbon centers, indicating its utility in complex organic synthesis.

Enhancing Electrochemical Performance of Batteries

Yan et al. (2014) studied the compatibility of graphite with 1,3-(1,1,2,2-tetrafluoroethoxy)propane and fluoroethylene carbonate as cosolvents in lithium-ion batteries. Their research, found here, revealed that these cosolvents contributed to superior cycling performance and rate ability in lithium-ion batteries.

Synthesis of Potent Cholesteryl Ester Transfer Protein Inhibitors

Li et al. (2010) conducted a study where they synthesized a potent cholesteryl ester transfer protein (CETP) inhibitor using a compound similar to 1-(1,1,2,2-tetrafluoroethoxy)propane. The process, detailed here, achieved high yields and excellent purities, indicating its potential in pharmaceutical applications.

Improvement in Gas-phase Decomposition Processes

Pola (1988) investigated the gas-phase decomposition of a related compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane. The study, accessible here, focused on the fragmentation pattern and rearrangement of radicals, contributing to our understanding of chemical decomposition processes in the gas phase.

Analysis of Rotational Isomerism

Cavalli and Abraham (1970) analyzed the rotational isomerism of 1,1,2,2-tetrafluoroethane, providing insights into the molecular structure and behavior of such compounds. Their findings, available here, are crucial for understanding molecular dynamics and interactions in various chemical contexts.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 1-(1,1,2,2-Tetrafluoroethoxy)propane is the lithium-sulfur batteries (LSBs) and lithium-ion batteries (LiBs) . It is used as a co-solvent and additive in these battery systems .

Mode of Action

This compound interacts with its targets by reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle (PSS) effect and improving battery performance . It also takes part in the formation of a passivation film on the lithium metal anode .

Biochemical Pathways

The compound affects the electrochemical properties of lithium-sulfur batteries. It decreases the solubility of lithium polysulfides in the electrolyte, thus suppressing the shuttle effect . This leads to enhanced electrochemical performances of the batteries .

Pharmacokinetics

The compound has a molecular weight of 160.11 g/mol . It has a boiling point of 74.7±35.0 °C at 760 mmHg . Its vapor pressure is 118.9±0.1 mmHg at 25°C . The compound has a density of 1.1±0.1 g/cm^3 . It has a water solubility of 642.8 mg/L at 25°C . These properties impact the compound’s bioavailability.

Result of Action

The use of this compound in lithium-sulfur batteries leads to a high coulombic efficiency of approximately 96% and capacity retention of 78% after 100 cycles at 0.1C . This indicates the positive effect of the compound on the electrochemical properties of the batteries .

Action Environment

The compound is stable and has excellent heat resistance and electrical insulation properties . It is often used in high-temperature conditions to protect and lubricate equipment . It is also used as an industrial refrigerant, solvent, and heat exchange medium . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure .

特性

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAWNMYIUDQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621423 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380-48-3 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

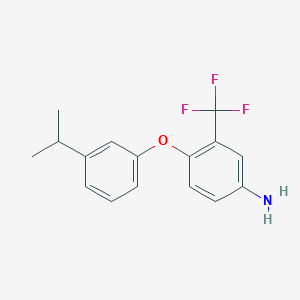

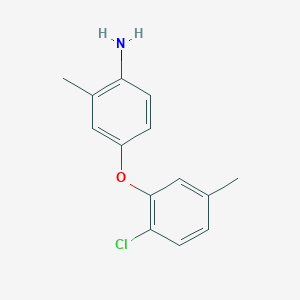

Feasible Synthetic Routes

Q & A

Q1: How does 1-(1,1,2,2-Tetrafluoroethoxy)propane improve the performance of lithium metal batteries?

A1: this compound's unique molecular structure enhances its dipole moment, influencing its interaction with lithium ions in the electrolyte. [] This altered interaction promotes the formation of a more stable solid-electrolyte interphase (SEI) rich in inorganic components. [] This stable SEI effectively hinders lithium dendrite growth, a major cause of performance degradation in LMBs. [] Consequently, LMBs employing TNE-based LHCE exhibit improved stability and Coulombic efficiency, indicating enhanced long-term performance. []

Q2: Can you elaborate on the role of this compound’s molecular structure in its function within the electrolyte?

A2: The fluorine atoms in this compound increase its polarity compared to less fluorinated counterparts. [] This higher polarity influences the solvation structure of lithium ions within the electrolyte, leading to a favorable environment for the formation of a stable and protective SEI layer on the lithium metal anode. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)